Anthracen-9-ylmethyl(butyl)azanium;chloride
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Overview
Description
Anthracen-9-ylmethyl(butyl)azanium;chloride is a compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties and potential applications in various scientific fields. The presence of the anthracene moiety imparts significant photochemical reactivity, making it a subject of interest in photochemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthracen-9-ylmethyl(butyl)azanium;chloride typically involves the alkylation of anthracene derivatives. One common method includes the reaction of 9-anthraldehyde with butylamine in the presence of a suitable catalyst, followed by quaternization with methyl chloride to form the azanium chloride salt. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Anthracen-9-ylmethyl(butyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
Anthracen-9-ylmethyl(butyl)azanium;chloride has diverse applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with DNA and potential use in photodynamic therapy.
Medicine: Investigated for its potential as a therapeutic agent due to its phototoxic properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of Anthracen-9-ylmethyl(butyl)azanium;chloride involves its ability to generate reactive oxygen species (ROS) upon exposure to light. The anthracene moiety absorbs light energy, leading to the formation of excited states that can transfer energy to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can cause oxidative damage to biological molecules, making the compound useful in photodynamic therapy.
Comparison with Similar Compounds
Anthracene: The parent compound, known for its photophysical properties.
9,10-Dimethylanthracene: A derivative with enhanced fluorescence quantum yield.
Anthraquinone: An oxidized form of anthracene with different chemical properties.
Uniqueness: Anthracen-9-ylmethyl(butyl)azanium;chloride is unique due to its quaternary ammonium structure, which imparts water solubility and allows for diverse chemical modifications. This makes it a versatile compound for various applications in photochemistry and materials science.
Properties
IUPAC Name |
anthracen-9-ylmethyl(butyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-2-3-12-20-14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19;/h4-11,13,20H,2-3,12,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZNVLKZNSYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH2+]CC1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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